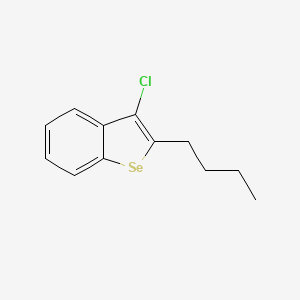

2-Butyl-3-chloro-1-benzoselenophene

Description

Significance of Organoselenium Compounds in Contemporary Chemical Research

Organoselenium compounds, which feature a carbon-selenium bond, have garnered considerable attention from the scientific community. tandfonline.comwikipedia.org Initially recognized for their antioxidant properties, the scope of their application has broadened significantly over the past two decades. tandfonline.comnih.gov Researchers have successfully synthesized a multitude of organoselenium compounds with diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. tandfonline.comnih.gov The unique chemical characteristics of selenium, being in the same group as oxygen and sulfur, impart distinct reactivity and properties to these organic molecules. wikipedia.org The carbon-selenium bond is weaker and longer than a carbon-sulfur bond, which influences the chemical behavior and stability of these compounds. wikipedia.org This has led to their use as versatile reagents and intermediates in organic synthesis, facilitating transformations under mild conditions. nih.gov

The development of chiral organoselenium compounds has further expanded their utility, making them important intermediates in the fields of medicine and materials science. mdpi.com Their application in asymmetric catalysis is a particularly promising area of investigation. mdpi.com Furthermore, the role of selenium as an essential micronutrient in biological systems, where it is found in enzymes like glutathione (B108866) peroxidase, underscores the fundamental importance of understanding organoselenium chemistry. wikipedia.orgnih.gov

Overview of Benzoselenophene Derivatives in Advanced Chemical Synthesis and Materials Science

Benzoselenophenes, which consist of a benzene (B151609) ring fused to a selenophene (B38918) ring, are a prominent class of selenium-based heterocyclic compounds. mdpi.comchemistryviews.org These derivatives are of significant interest due to their potential applications in the development of new drugs and light-emitting materials. mdpi.com The synthesis of benzoselenophenes has been a key focus, with various methods being developed to construct this heterocyclic scaffold. mdpi.comchemistryviews.orgacs.org These synthetic strategies often involve the cyclization of selenium-functionalized arenes. mdpi.com

The unique electronic and photophysical properties of the benzoselenophene core make these derivatives attractive candidates for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of various substituents onto the benzoselenophene ring system allows for the fine-tuning of these properties. The development of efficient and scalable synthetic routes to functionalized benzoselenophenes remains an active area of research, aiming to overcome challenges such as the use of air-sensitive reagents and the generation of malodorous byproducts. chemistryviews.org

Scope and Research Focus on 2-Butyl-3-chloro-1-benzoselenophene within the Broader Class of Benzoselenophenes

The introduction of an alkyl chain like a butyl group can enhance solubility in organic solvents and influence the solid-state packing of the molecule, which is a critical factor in the performance of organic electronic materials. The presence of a chlorine atom, an electron-withdrawing group, can significantly modulate the electronic properties of the benzoselenophene ring, affecting its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, can impact its behavior in electronic devices and its reactivity in chemical transformations.

The study of this compound, therefore, serves as a case study for exploring structure-property relationships within the benzoselenophene family. Detailed research into its synthesis, spectroscopic characterization, and evaluation in various applications would provide valuable insights for the rational design of new functional materials and biologically active compounds.

Properties

CAS No. |

61350-52-5 |

|---|---|

Molecular Formula |

C12H13ClSe |

Molecular Weight |

271.65 g/mol |

IUPAC Name |

2-butyl-3-chloro-1-benzoselenophene |

InChI |

InChI=1S/C12H13ClSe/c1-2-3-7-11-12(13)9-6-4-5-8-10(9)14-11/h4-6,8H,2-3,7H2,1H3 |

InChI Key |

LNNNTPACUKHVIB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2[Se]1)Cl |

Origin of Product |

United States |

Reactivity and Further Functionalization of 2 Butyl 3 Chloro 1 Benzoselenophene and Its Analogs

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. For 2-butyl-3-chloro-1-benzoselenophene, the reactive C-Cl bond at the 3-position serves as a key handle for such transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and have been extensively utilized in the synthesis of conjugated materials and complex organic molecules. nih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

The Suzuki-Miyaura coupling, or Suzuki coupling, is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.org This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids. libretexts.org

In the context of this compound, the C-Cl bond at the 3-position can be readily coupled with various aryl or vinyl boronic acids or their corresponding boronate esters. This reaction facilitates the introduction of diverse substituents at this position, leading to the synthesis of novel 3-aryl- or 3-vinyl-1-benzoselenophenes. The general reaction scheme involves the use of a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, and a base.

Table 1: Exemplary Conditions for Suzuki Coupling of Chloro-heteroarenes

| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 95 |

| 2 | 3-Chlorothiophene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 88 |

| 3 | 2-Chloroquinoline | Naphthylboronic acid | PdCl₂(PPh₃)₂ | - | Na₂CO₃ | DME/H₂O | 92 |

This table presents typical conditions for Suzuki coupling reactions involving chloro-heteroarenes, analogous to the expected reactivity of this compound. The specific yields are illustrative and depend on the exact substrates and reaction conditions.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is a cornerstone for the synthesis of substituted alkynes, which are important building blocks in organic synthesis and materials science. beilstein-journals.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

For this compound, the Sonogashira coupling provides a direct method to introduce an alkynyl group at the 3-position. This transformation is valuable for creating extended π-conjugated systems. The reaction can be performed under copper-free conditions, which can be advantageous in certain applications to avoid the formation of alkyne homocoupling byproducts. nih.gov

Table 2: Conditions for Sonogashira Coupling of Aryl Halides

| Entry | Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 95 |

| 2 | 3-Bromopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 89 |

| 3 | 1-Chloro-4-nitrobenzene | 1-Heptyne | Pd(OAc)₂/dppf | - | Cs₂CO₃ | Toluene | 78 |

This table illustrates representative conditions for Sonogashira coupling reactions. The reactivity of this compound is expected to be similar to that of other chloroarenes, although specific optimization may be required.

Beyond Suzuki and Sonogashira reactions, other palladium-catalyzed cross-coupling reactions can also be employed to functionalize this compound.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction could be used to introduce vinyl groups at the 3-position of the benzoselenophene core.

The Stille coupling utilizes an organotin reagent as the coupling partner. While effective, the toxicity of organotin compounds has led to a decrease in its use compared to other methods like the Suzuki coupling.

The Negishi coupling employs an organozinc reagent. Organozinc compounds are generally more reactive than organoboronates, which can be advantageous for less reactive chlorides.

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide). organic-chemistry.org This was one of the first reported palladium- and nickel-catalyzed cross-coupling reactions. organic-chemistry.org While powerful, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. organic-chemistry.orgnih.gov

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the pre-functionalization of substrates often required in traditional cross-coupling reactions. nih.govrsc.org This approach allows for the direct conversion of a C-H bond into a new C-C or C-heteroatom bond. nih.gov

For 1-benzoselenophene and its analogs, C-H functionalization can occur at various positions on the aromatic ring system. The regioselectivity of these reactions is a key challenge and is often controlled by the directing ability of substituents on the ring or by the inherent reactivity of the C-H bonds. nih.gov The functionalization of C-H bonds at the β-position of five-membered heterocycles like thiophene (B33073) is generally more challenging than at the α-positions. chem960.com

In recent years, cobalt-catalyzed C-H functionalization has gained significant attention as a more sustainable and cost-effective alternative to precious metal-catalyzed reactions. nih.gov Cobalt catalysts have demonstrated unique reactivity and selectivity in a variety of C-H activation reactions. acs.org

While specific examples for this compound are not extensively documented, the principles of cobalt-catalyzed C-H functionalization can be applied. For instance, directing groups can be utilized to achieve regioselective C-H activation. Carboxylate-directed C-H functionalization using cobalt catalysts has been shown to be effective for the coupling of benzoic acids with various partners. nih.gov Analogous strategies could potentially be developed for benzoselenophene derivatives bearing a directing group.

Direct C-H Bond Functionalization

Palladium-Catalyzed Direct C-H Bond Activation

Palladium-catalyzed direct C-H bond activation has emerged as a powerful tool for the arylation of heteroaromatic compounds, offering a more atom-economical alternative to traditional cross-coupling reactions. beilstein-journals.org In the context of this compound, the most likely sites for direct C-H activation are the C-H bonds on the fused benzene (B151609) ring. The regioselectivity of such reactions is governed by a combination of electronic and steric factors, as well as the nature of the directing group if one is employed.

For benzoselenophene systems, C-H functionalization can be directed to various positions. For instance, the C-H arylation of electron-rich heteroarenes with aryl bromides and chlorides has been successfully achieved using a palladium catalyst in the presence of a suitable base like lithium tert-butoxide. organic-chemistry.org In the case of this compound, the C7 position is a sterically accessible and electronically favorable site for C-H activation. The development of regioselective C-H fluorination at the C7 position of benzotriazole (B28993) amides and sulfonamides, although a different heterocyclic system, highlights the potential for functionalization at this position in related benzo-fused heterocycles. researchgate.net

The reaction conditions for such transformations typically involve a palladium source, such as Pd(OAc)₂, a ligand, a base, and a suitable solvent. The choice of ligand is crucial in influencing the efficiency and regioselectivity of the C-H activation step.

Table 1: Potential Sites for Palladium-Catalyzed Direct C-H Bond Activation on this compound

| Position | Rationale for Reactivity |

| C7 | Sterically accessible and electronically activated by the selenium atom. |

| C4 | Potentially activated, but may be subject to steric hindrance from the butyl group at C2. |

Migratory Arylzincation

A versatile method for the synthesis of functionalized benzoselenophenes involves a combination of cobalt-catalyzed migratory arylzincation and copper-mediated chalcogenative cyclization. nih.govelsevierpure.com This approach allows for the construction of the benzoselenophene core from readily available arylzinc reagents, alkynes, and elemental selenium. nih.govelsevierpure.com This methodology is particularly useful for preparing benzoselenophenes with diverse substitution patterns on the benzene ring, which are not easily accessible through classical methods. nih.govelsevierpure.com

The process begins with the cobalt-catalyzed addition of an arylzinc reagent to an alkyne, which is followed by migration of the aryl group. The resulting organozinc species then undergoes a copper-mediated or -catalyzed cyclization with elemental selenium to afford the benzoselenophene product.

Table 2: Examples of Substituted Benzoselenophenes Synthesized via Migratory Arylzincation

| Arylzinc Reagent | Alkyne | Product |

| Phenylzinc chloride | 1-Octyne | 2-Hexyl-1-benzoselenophene |

| 4-Methoxyphenylzinc chloride | 1-Phenyl-1-propyne | 5-Methoxy-2-methyl-3-phenyl-1-benzoselenophene |

| 3-Trifluoromethylphenylzinc chloride | Trimethylsilylacetylene | 6-(Trifluoromethyl)-2-(trimethylsilyl)-1-benzoselenophene |

This table is illustrative of the types of benzoselenophenes that can be synthesized using this method and is based on reported examples for analogous systems.

Carbon-Heteroatom Bond Forming Reactions (C-N, C-S)

The introduction of nitrogen and sulfur atoms into the benzoselenophene scaffold can significantly modulate its chemical and physical properties.

Carbon-Nitrogen (C-N) Bond Formation: The formation of C-N bonds can be achieved through various methods, including cross-dehydrogenative couplings and metal-catalyzed amination reactions. researchgate.netnih.gov For a molecule like this compound, the chlorine atom at the C3 position serves as a handle for traditional cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce a C-N bond. Additionally, cobalt-catalyzed methods have been developed for the synthesis of benzo[b]selenophene-fused imidazo[1,2-a]pyridines, demonstrating a pathway for constructing new heterocyclic rings fused to the benzoselenophene core. rsc.org

Carbon-Sulfur (C-S) Bond Formation: Similarly, the C3-chloro substituent is a prime site for the introduction of sulfur-containing moieties via palladium-catalyzed cross-coupling reactions with thiols or their derivatives. rsc.orgresearchgate.net These reactions typically employ a palladium catalyst, a phosphine ligand, and a base to facilitate the formation of the C-S bond. Photocatalytic methods for the formation of carbon-sulfur bonds have also gained prominence, offering mild reaction conditions. beilstein-journals.org

Transmetalation Reactions (e.g., Li/Se Exchange)

A characteristic reaction of organoselenium compounds is the lithium-selenium exchange, which provides a powerful method for generating organolithium reagents. nih.govgoogle.com In the context of selenophenes, treatment with a strong base like butyllithium (B86547) can lead to the cleavage of a carbon-selenium bond and the formation of a lithiated species. nih.gov

For 2,5-disubstituted-3-(organoseleno)-selenophenes, reaction with butyllithium results in a lithium-selenium exchange at the 3-position, generating a lithiated selenophene (B38918) that can be trapped with various electrophiles, such as aldehydes, to form secondary alcohols in good yields. nih.gov While this reaction is well-documented for selenophenes, its application to the selenium atom within the benzoselenophene ring system is less common due to the stability of the aromatic system. However, it remains a fundamental aspect of organoselenium chemistry.

Electrophilic Aromatic Substitution on the Benzo Ring

Electrophilic aromatic substitution is a classic method for functionalizing aromatic rings. masterorganicchemistry.comkhanacademy.org The regioselectivity of these reactions on the benzo portion of this compound is dictated by the directing effects of the substituents. The fused selenophene ring, along with the 2-butyl and 3-chloro groups, collectively influences the electron density and accessibility of the different positions on the benzene ring (C4, C5, C6, and C7).

The butyl group at the C2 position is an electron-donating group and acts as an ortho-, para-director. libretexts.org The chloro group at C3 is an electron-withdrawing group and is also an ortho-, para-director, though it deactivates the ring towards electrophilic attack. libretexts.org The selenium atom itself will also influence the electron distribution in the benzene ring. The interplay of these electronic and steric effects will determine the preferred site of electrophilic attack. Generally, positions C4 and C7 are the most likely to undergo electrophilic substitution due to a combination of activation from the selenium atom and directing effects from the substituents, with steric hindrance potentially playing a role at the C4 position.

Table 3: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution of the Benzo Ring

| Position | Influence of 2-Butyl Group | Influence of 3-Chloro Group | Overall Predicted Reactivity |

| C4 | Ortho-directing (activating) | Likely site, but sterically hindered | |

| C5 | Meta-directing | Less favored | |

| C6 | Para-directing (activating) | Possible site | |

| C7 | Likely site, activated by selenium |

No Information Found for "this compound"

Following a comprehensive search of available scientific literature and databases, no specific information or research data could be found for the chemical compound This compound .

As a result, it is not possible to provide an article detailing its spectroscopic, computational, and electrochemical characterization according to the requested outline. The required data for the following analytical techniques and properties are not present in the public domain for this specific molecule:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ⁷⁷Se)

Mass Spectrometry (MS)

Single-Crystal X-ray Diffraction

UV-Vis Absorption and Emission Spectroscopy

Cyclic Voltammetry

Without any primary or secondary research sources detailing the synthesis and analysis of "this compound," the generation of a scientifically accurate and informative article as per the user's instructions cannot be fulfilled. The strict adherence to the provided outline and the focus solely on this compound cannot be met due to the absence of foundational data.

Spectroscopic and Computational Characterization of Benzoselenophene Systems

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry have become indispensable tools in the study of molecular systems, including complex heterocyclic structures like benzoselenophenes. These methods provide deep insights into the electronic structure, reactivity, and potential applications of these compounds, complementing experimental findings. For the specific molecule, 2-Butyl-3-chloro-1-benzoselenophene, computational approaches can elucidate its fundamental chemical properties.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has proven to be a cost-effective and accurate tool for studying the reaction mechanisms and electronic properties of organic molecules. niscpr.res.innanobioletters.com In the context of benzoselenophene derivatives, DFT calculations can be employed to map out the potential energy surfaces of chemical reactions, identifying transition states, intermediates, and the corresponding activation energies. nih.govpku.edu.cn

The application of DFT can unravel the intricate details of reaction pathways, such as those involved in the synthesis or functionalization of the benzoselenophene core. researchgate.net For instance, DFT studies on related heterocyclic systems have successfully elucidated mechanisms for cycloaddition reactions and have been used to understand the role of catalysts. pku.edu.cnrsc.org By calculating the electron density distribution, DFT can also provide a detailed picture of the electronic structure of this compound. This includes the determination of atomic charges, bond orders, and molecular orbitals, which are crucial for understanding the molecule's reactivity and stability. nih.gov The influence of different solvents on reaction outcomes and molecular properties can also be modeled using implicit solvation models within the DFT framework. mdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. malayajournal.org A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Benzoselenophene System

| Molecular Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 4.64 |

Note: The values in this table are representative for a substituted benzoselenophene system and are intended for illustrative purposes. Actual values for this compound would require specific DFT calculations.

Computational chemistry offers powerful tools for the in silico prediction of a wide range of molecular properties, which is invaluable for the rational design of new molecules with specific desired functions. nih.govnih.gov By leveraging computational models, researchers can screen virtual libraries of compounds and prioritize synthetic targets, thereby saving significant time and resources. nih.gov

For benzoselenophene derivatives, computational studies can predict properties such as electronic absorption spectra, which are crucial for applications in materials science, and various physicochemical properties relevant to medicinal chemistry. rsc.orgnih.govnih.gov For example, the calculation of molecular electrostatic potential (MEP) maps can identify the electron-rich and electron-poor regions of a molecule, which is useful for predicting intermolecular interactions. malayajournal.orgbhu.ac.in

In the context of designing new benzoselenophene-based compounds, computational methods can be used to systematically study the effects of different substituents on the electronic and structural properties of the molecule. For this compound, this could involve virtually modifying the butyl group or changing the position and nature of the halogen substituent to tune its properties. This predictive power allows for the rational design of novel benzoselenophenes with optimized characteristics for specific applications, be it in pharmaceuticals, organic electronics, or other fields. nih.govrsc.org

Applications of Benzoselenophenes in Materials Science

Organic Electronics

Benzoselenophenes are a promising class of materials for organic electronics due to their tunable semiconductor properties. The butyl group in "2-Butyl-3-chloro-1-benzoselenophene" would likely enhance its solubility in organic solvents, facilitating solution-based processing for device fabrication. The chloro group, being electron-withdrawing, can be expected to lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which can be advantageous for charge injection and stability in electronic devices.

While direct applications of simple benzoselenophenes in OLEDs are not widely reported, their inherent semiconductor properties make them potential candidates for host materials in phosphorescent OLEDs (PhOLEDs). A good host material should have a high triplet energy to confine the excitons on the phosphorescent guest emitter. The electronic properties of "this compound" could be tuned by further chemical modification to achieve the desired triplet energy level.

Benzoselenophenes have demonstrated significant potential as the active semiconductor layer in OFETs. The planar benzoselenophene core facilitates π-π stacking, which is essential for charge hopping between molecules. Research on derivatives like 2,7-dialkyl acs.orgbenzoselenopheno[3,2-b] acs.orgbenzoselenophene has shown that these materials can exhibit high charge carrier mobilities. acs.org The introduction of a butyl group in "this compound" would improve its processability, while the chloro atom could influence the molecular packing and, consequently, the transistor performance.

| Compound | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio | Ref. |

| 2,7-Diphenyl acs.orgbenzoselenopheno[3,2-b] acs.orgbenzoselenophene (DPh-BSBS) | >0.1 | ~10⁶ | acs.orgnih.gov |

| 2,7-Dioctyl acs.orgbenzoselenopheno[3,2-b] acs.orgbenzoselenophene (C8-BSBS) | 0.23 (vapor-processed) | - | acs.org |

This table presents data for representative benzoselenophene derivatives in OFETs.

The fundamental property of benzoselenophenes that makes them suitable for various electronic applications is their nature as organic semiconductors. The selenium atoms in the benzoselenophene structure are thought to enhance the intermolecular orbital overlap, which is a key factor for efficient charge carrier migration in the solid state. acs.orgacs.org The electronic characteristics of these materials can be finely tuned by introducing different functional groups to the core structure. For "this compound", the combination of an alkyl chain and a halogen atom provides a means to modulate its semiconducting properties for specific applications.

Benzoselenophene derivatives are being explored as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). An ideal HTM should have a HOMO level that is well-aligned with the valence band of the perovskite absorber layer to ensure efficient hole extraction. Studies on benzo[b]selenophene-based heteroacenes have shown that their HOMO levels are in a suitable range for this purpose. nih.gov These materials have demonstrated hole mobilities on the order of 10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹. nih.gov The electronic properties of "this compound" could make it a candidate for an HTM, with the potential for good solubility and favorable energy level alignment.

| Compound Class | Hole Mobility (CELIV) [cm²/Vs] | HOMO Level [eV] | Ref. |

| Benzo[b]selenophene (B1597324)/thieno[3,2-b]indole-Based N,S,Se-Heteroacenes | 10⁻⁵ - 10⁻⁴ | -5.2 to -5.6 | nih.gov |

| Selenophene-based D-π-D HTMs | - | - | scilit.com |

This table presents data for representative benzoselenophene-based materials for HTLs.

Photovoltaic Devices

In addition to PSCs, benzoselenophenes have potential applications in other types of solar cells, particularly dye-sensitized solar cells.

Band Gap Engineering and Tunable Optical Properties

The ability to control the band gap of a material is a cornerstone of modern materials science, enabling the creation of components for electronic and optoelectronic devices with tailored properties. wikipedia.org For organic semiconductors like benzoselenophenes, the band gap—the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—dictates their electronic and optical characteristics.

The introduction of a selenium atom into the benzothiophene (B83047) structure to form a benzoselenophene is a key strategy in band gap engineering. rsc.org The larger size and greater polarizability of the selenium atom compared to sulfur generally lead to a narrowing of the band gap. This is primarily because the selenium atom's p-orbitals are more diffuse, resulting in stronger intermolecular interactions and a stabilization of the LUMO level, which effectively reduces the HOMO-LUMO gap. acs.org

For this compound, the presence of the selenium atom is expected to result in a lower band gap compared to its benzothiophene analogue. The butyl group at the 2-position and the chlorine atom at the 3-position would further modulate these properties. The electron-donating nature of the alkyl butyl group and the electron-withdrawing nature of the chloro group can influence the electron density distribution within the molecule, thereby fine-tuning the HOMO and LUMO energy levels. This strategic substitution allows for precise control over the material's absorption and emission spectra, making it potentially suitable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Novel Chalcogenophene-Based Heteroacenes

Heteroacenes, which are polycyclic aromatic compounds containing at least one heteroatom, are of significant interest in materials science due to their tunable electronic properties and potential for creating highly ordered solid-state structures. Chalcogenophene-based heteroacenes, incorporating elements from Group 16 of the periodic table such as sulfur, selenium, and tellurium, are particularly noteworthy.

Synthesis and Physicochemical Behaviors of Fused Ring Systems

The synthesis of fused ring systems based on benzoselenophenes is a versatile approach to creating novel organic semiconductors. While specific synthetic routes for this compound are not documented, general methods for the synthesis of substituted benzoselenophenes often involve the reaction of a selenium-containing reagent with a suitably substituted benzene (B151609) derivative.

The physicochemical behavior of such fused systems is largely dictated by the extent of π-conjugation and the potential for intermolecular interactions. The planar structure of the benzoselenophene core promotes π-π stacking, which is crucial for efficient charge transport in organic field-effect transistors (OFETs). The butyl and chloro substituents on the this compound molecule would influence its solubility and molecular packing in the solid state, thereby affecting the performance of devices fabricated from it.

Modulation of Properties by Heteroatom Substitution

The substitution of one heteroatom for another within the chalcogenophene family provides a powerful tool for modulating the properties of the resulting materials. acs.org Moving down the chalcogen group from sulfur to selenium to tellurium generally leads to a systematic decrease in the band gap and a red-shift in the absorption spectra. rsc.org This trend is attributed to the increasing size and polarizability of the heteroatom, which enhances inter- and intramolecular interactions and delocalizes the π-electrons more effectively. acs.org

In the context of this compound, the selenium atom is expected to impart properties that are intermediate between its sulfur and tellurium-containing counterparts. This allows for a fine-tuning of the electronic structure to match the specific requirements of a given application. For instance, in organic solar cells, the ability to tune the absorption spectrum of the donor material to complement that of the acceptor is critical for maximizing device efficiency.

The following table summarizes the expected trends in properties upon heteroatom substitution in a generic benzolchalcogenophene system:

| Property | Benzothiophene (Sulfur) | Benzoselenophene (Selenium) | Benzotellurophene (Tellurium) |

| Band Gap | Higher | Intermediate | Lower |

| Absorption Maximum | Blue-shifted | Intermediate | Red-shifted |

| Intermolecular Interactions | Weaker | Stronger | Strongest |

| HOMO Energy Level | Lower | Higher | Highest |

| LUMO Energy Level | Higher | Lower | Lowest |

This table is a generalized representation based on established trends in chalcogenophene chemistry. The specific values for this compound would require experimental validation.

Mechanistic Investigations of Reactions Involving Benzoselenophenes

Elucidation of Reaction Pathways for Cyclization Reactions

The formation of the benzoselenophene ring system can be achieved through various cyclization strategies. The mechanisms of these reactions determine the substitution pattern and stereochemistry of the final product.

Electrophilic addition reactions are a cornerstone of organic chemistry and play a role in the synthesis of heterocyclic systems. numberanalytics.comnumberanalytics.com These reactions are initiated by an electrophile, a species attracted to electron-rich areas, attacking a multiple bond in a substrate. numberanalytics.comlibretexts.org

The general mechanism involves a two-step process:

Electrophilic Attack : The electrophile attacks the electron-rich π system of a precursor molecule (e.g., an alkene or alkyne derivative), leading to the formation of a positively charged intermediate, typically a carbocation. libretexts.orglibretexts.org The pi electrons of the multiple bond are used to form a new sigma bond with the electrophile. libretexts.org

Nucleophilic Attack : A nucleophile then attacks the carbocation, resulting in the formation of the final addition product. libretexts.orglibretexts.org

In the context of benzoselenophene synthesis, an intramolecular electrophilic attack by a selenium-containing group onto an unsaturated bond in an aromatic precursor can be a key step in ring closure. The stability of the intermediate carbocation is a crucial factor influencing the reaction's feasibility and outcome. numberanalytics.com

Radical cyclizations offer a powerful alternative for constructing ring systems, particularly under mild and neutral conditions. princeton.edu These reactions proceed via intermediates with unpaired electrons and are typically initiated by a radical initiator. princeton.edunih.gov

A common pathway involves the following steps:

Initiation : A radical initiator, such as azobisisobutyronitrile (AIBN) or di-tert-butyl hyponitrite (TBHN), generates a radical species. princeton.edunih.gov

Propagation : This radical reacts with a precursor molecule to generate a new radical, which can then undergo an intramolecular cyclization by adding to a double or triple bond within the same molecule. princeton.edubeilstein-journals.org This cyclization forms the heterocyclic ring and creates a new radical center. This new radical then continues the chain reaction by abstracting an atom (e.g., a hydrogen from a tin hydride) to form the final product and regenerate the chain-carrying radical. princeton.edubeilstein-journals.org

Experimental and computational studies have provided evidence for the involvement of radical intermediates and triplet states in the formation of fused benzoselenophene derivatives. researchgate.net Such pathways are valuable for creating complex, polycyclic aromatic systems containing selenium. researchgate.netresearchgate.net

Controlling the regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the product) is paramount in modern organic synthesis. youtube.com The choice of catalysts and reagents is the primary tool for achieving this control. nih.gov

Regioselectivity : In reactions like the bromination of electron-rich aromatic compounds, the catalyst system can direct the incoming group to a specific position. For instance, using a recyclable iodobenzene (B50100) catalyst with an oxidant can achieve highly regioselective para-monobromination. organic-chemistry.org Similarly, in the synthesis of complex heterocycles, the directing effect of substituents on the starting materials guides the outcome of the cyclization. youtube.com

Stereoselectivity : Stereoselectivity refers to the preferential formation of one stereoisomer over another. youtube.com In catalytic reactions, chiral catalysts or ligands are often employed to create a chiral environment around the reactants. This environment favors one reaction pathway energetically, leading to the formation of one enantiomer in excess. For example, in palladium-catalyzed C-H activation/C-O bond formation, the use of chiral amino acid-derived ligands was crucial for achieving high enantioselectivity. nih.gov The structure of the catalyst directly influences the transition state, dictating the stereochemical outcome of the product. youtube.comkhanacademy.org

Table 1: Influence of Ligands on Reactivity and Selectivity in Catalysis This table illustrates how different ligands can affect the yield and enantioselectivity of a representative catalytic reaction. Data is conceptually based on findings in palladium-catalyzed C-H functionalization. nih.gov

| Entry | Ligand | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | None | 42 | N/A |

| 2 | Ac-Gly-OH | 69 | Low |

| 3 | Boc-Ala-OH | 54 | Moderate |

| 4 | Boc-Val-OH | 92 | High (e.g., 95%) |

Table data is illustrative and based on trends reported in the literature. nih.gov

Mechanisms of Functionalization Reactions

Once the benzoselenophene core is formed, it can be further modified through functionalization reactions. C-H functionalization is a particularly powerful strategy, as it allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds.

Ligand-directed C-H functionalization is a prominent strategy that uses a directing group within the substrate to position a metal catalyst near a specific C-H bond. rsc.orgnih.gov This approach enhances both the reactivity and selectivity of the transformation.

The general mechanism, often involving a palladium catalyst, proceeds as follows:

Coordination : A directing group on the substrate (e.g., a pyridine (B92270) or carboxylate) coordinates to the metal center (e.g., Pd(II)). chemrxiv.org

C-H Activation/Cleavage : The catalyst is now held in close proximity to a target C-H bond, facilitating its cleavage. This often occurs via a concerted metalation-deprotonation (CMD) pathway, forming a palladacycle intermediate.

Transformative Step : The palladacycle can then react with a coupling partner in a process that may involve migratory insertion or reductive elimination.

Catalyst Regeneration : The final product is released, and the active catalyst is regenerated to re-enter the catalytic cycle.

This methodology has been used for various transformations, including arylation, amination, and chlorination, on aromatic systems. nih.gov The choice of ligand is critical; for example, 2-pyridone ligands have been shown to be effective in promoting meta-C-H functionalization of benzylamines. nih.gov Sequential C-H functionalization reactions have enabled the synthesis of highly complex molecules like functionalized 2,3-dihydrobenzofurans. nih.govfigshare.com

Transmetalation is a key elementary step in many cross-coupling reactions catalyzed by transition metals, such as Suzuki, Stille, and Negishi couplings. This step involves the transfer of an organic group from one metal (often a main group metal like boron or tin) to another (typically a transition metal like palladium).

In a typical palladium-catalyzed cross-coupling cycle, the transmetalation step occurs after the oxidative addition of an organohalide to the Pd(0) catalyst, which forms a Pd(II)-organohalide complex.

Mechanism Snippet: Transmetalation in a Suzuki Coupling R¹-Pd(II)-X + R²-B(OR)₂ → R¹-Pd(II)-R² + X-B(OR)₂

Here, the R² group is transferred from the organoboron reagent to the palladium center, displacing the halide (X). Following transmetalation, a final reductive elimination step occurs, where a C-C bond is formed between R¹ and R², yielding the final product and regenerating the Pd(0) catalyst. While direct search results on transmetalation for benzoselenophenes are sparse, this fundamental mechanism is integral to the functionalization of aryl halides and related compounds, which would include halogenated benzoselenophenes, allowing for the introduction of groups like the butyl group in 2-Butyl-3-chloro-1-benzoselenophene.

Biological Activities of Benzoselenophenes: Mechanistic Insights and Structure Activity Relationships

Benzoselenophene as a Bioisostere in Medicinal Chemistry

In the field of medicinal chemistry, the concept of bioisosterism is a crucial strategy in drug design. Bioisosteres are substituents or groups that have similar physical or chemical properties, which can produce broadly similar biological effects. The benzoselenophene ring system is recognized as a bioisostere of several other aromatic structures, including naphthalene, benzo[b]furan, benzo[b]thiophene, and indole (B1671886). researchgate.netingentaconnect.com This bioisosteric relationship allows medicinal chemists to synthesize selenium-containing analogs of known biologically active molecules to enhance or modify their therapeutic properties. researchgate.netingentaconnect.com

The rationale behind this approach is that the substitution can lead to improvements in potency, selectivity, and pharmacokinetic profiles. researchgate.net The unique electronic and steric properties of the selenium atom compared to oxygen, sulfur, or a vinyl group (in indole) can lead to favorable changes in how a molecule interacts with its biological target. researchgate.net The interest in selenium-containing heterocycles stems from the element's established role as an essential micronutrient with known antioxidant and other biological properties. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies in Benzoselenophene Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For benzoselenophene analogs, these studies have provided critical insights for the development of new therapeutic agents, particularly in the area of oncology.

The position and nature of substituents on the benzoselenophene scaffold have a profound impact on biological activity. Research on conjugates of benzoselenophene with seco-1,2,9,9a-tetrahydrocyclopropa[c]benzo[e]indol-4-one (seco-CBI), a DNA alkylating agent, has demonstrated significant substitution effects on anticancer activity. nih.gov

Key findings from these studies include:

Position of Substitution: Substitution at the C-5 position of the benzoselenophene ring has been found to be more effective in enhancing cytotoxicity against cancer cell lines compared to substitutions at the C-6 or C-7 positions. nih.gov

Nature of Substituent: The type of group attached is also critical. For instance, N-amido substituents at the C-5 position of benzoselenophene, when conjugated with DNA alkylating agents like CBI, have shown potent anticancer activity. rsc.org Specifically, N-butyramido and N-methylthiopropanamido analogs exhibited exceptionally high potency against certain cancer cell lines. nih.gov In one study, CBI-benzoselenophene analogs with N-acetamido and N-butyramido groups at C-5 were 8 and 120 times more potent, respectively, than their corresponding indole-based counterparts. rsc.org

Combined Effects: The synergistic effect of substitutions on different parts of a larger molecule can be substantial. For example, the incorporation of a methoxy (B1213986) group at the C-7 position of the CBI unit combined with an N-amido substitution at the C-5 position of the benzoselenophene moiety was shown to significantly enhance the anticancer activity of duocarmycin analogs. nih.gov

| Compound Class | Substitution Position | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| seco-MCBI-benzoselenophene conjugates | C-5 | N-amido groups | More effective at enhancing cytotoxicity compared to C-6/C-7 substitution. | nih.gov |

| seco-MCBI-benzoselenophene conjugates | C-5 | N-butyramido | Highly potent; >77-fold better activity than seco-MCBI-TMI in SK-OV3 cells. | nih.gov |

| CBI-benzoselenophene analogs | C-5 | N-acetamido | Found to be more potent than CBI-TMI and other analogs. | rsc.org |

| CBI-benzoselenophene analogs | C-5 | N-butyramido | 120 times more potent than the corresponding indole analog of CBI. | rsc.org |

Proposed Mechanisms of Action at the Molecular Level

The biological effects of benzoselenophene-containing compounds are underpinned by their interactions with cellular components at a molecular level.

A primary mechanism of action for many biologically active benzoselenophenes, particularly those designed as anticancer agents, is their interaction with DNA. nih.gov When incorporated into molecules like the duocarmycin analogs, the benzoselenophene moiety serves as the DNA binding unit, responsible for guiding the molecule to its target. nih.gov

The nature of this interaction is complex:

Binding Affinity and Selectivity: The substituents on the benzoselenophene ring influence not only the strength of the binding (affinity) but also its preference for certain DNA sequences (selectivity). nih.gov

Alkylation Efficiency: For compounds that act as DNA alkylating agents, the benzoselenophene unit also affects the rate and efficiency of the subsequent chemical reaction that damages the DNA, leading to cell death. nih.gov

Intercalation: While not explicitly detailed for all benzoselenophenes, related heterocyclic systems are known to bind to DNA through intercalation, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. nih.gov It is plausible that certain benzoselenophene derivatives could also act via this mechanism. Furthermore, studies have shown that nucleotide analogs containing a selenophene (B38918) ring can be recognized and incorporated into a growing DNA strand by DNA polymerases. uni-konstanz.de

Development of Novel Biologically Active Scaffolds Based on Benzoselenophenes

The promising results from SAR studies have positioned the benzo[b]selenophene (B1597324) ring system as a valuable scaffold for the development of new drugs. researchgate.netingentaconnect.com A scaffold, in medicinal chemistry, refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse activities.

Future Directions and Emerging Research Avenues for Benzoselenophenes

The field of organoselenium chemistry, particularly concerning heterocyclic systems like benzoselenophenes, is a dynamic and evolving area of research. The unique properties imparted by the selenium atom make these compounds promising candidates for applications in materials science and medicinal chemistry. This article explores the future directions and emerging research avenues for benzoselenophenes, focusing on the compound 2-Butyl-3-chloro-1-benzoselenophene as a representative of this class.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-butyl-3-chloro-1-benzoselenophene, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis of selenophene derivatives typically involves halogenation and alkylation steps. For chlorinated benzoselenophenes, a base-catalyzed nucleophilic substitution (e.g., using K₂CO₃ in dichloromethane) may be employed, as seen in analogous chlorinated aromatic systems . Optimization should include solvent polarity adjustments, temperature control (e.g., 25–60°C), and stoichiometric ratios of selenium precursors to alkyl halides. Reaction progress can be monitored via TLC or GC-MS. Reproducibility requires strict anhydrous conditions and inert atmospheres to prevent selenium oxidation .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For NMR, H and C spectra should resolve alkyl chain protons (δ 0.8–2.5 ppm) and aromatic/chlorinated regions (δ 6.5–8.0 ppm). Purity analysis via HPLC (C18 column, acetonitrile/water gradient) is recommended, as demonstrated in phenolic compound studies . Elemental analysis for selenium and chlorine content is essential to confirm stoichiometry.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Chlorinated organoselenium compounds require stringent safety measures. Use fume hoods, nitrile gloves, and sealed reaction systems to avoid inhalation or dermal exposure. Emergency protocols should align with OSHA HCS guidelines for chlorophenols, including 48-hour medical observation post-exposure . Waste disposal must neutralize selenium residues via chelation (e.g., with FeSO₄) before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

- Methodological Answer : Contradictions may arise from conformational flexibility or paramagnetic impurities. Use variable-temperature NMR to assess dynamic effects. Compare computational models (DFT or MOE simulations) with experimental data to validate assignments . For ambiguous peaks, 2D NMR (COSY, HSQC) can clarify coupling relationships. Document solvent and concentration effects, as polar solvents may stabilize specific conformers .

Q. What strategies are effective for improving the yield of this compound in multi-step syntheses?

- Methodological Answer : Yield optimization requires kinetic and thermodynamic control. For example, low-temperature lithiation (e.g., using LDA at −78°C) can enhance regioselectivity during selenophene ring formation. Catalytic systems (e.g., Pd/Cu for cross-coupling) may reduce side reactions in alkylation steps . Design of Experiments (DoE) frameworks can statistically identify critical variables (e.g., reaction time, catalyst loading) .

Q. How do computational models (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Docking studies (using MOE or AutoDock) can model interactions with biological targets (e.g., enzymes or receptors) by analyzing binding affinities and pose stability . Validate predictions with in vitro assays, such as enzyme inhibition or cytotoxicity screens .

Q. What are the challenges in assessing the long-term stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation pathways. Monitor via HPLC for byproducts like selenium oxides or dechlorinated derivatives. Use mass spectrometry to identify degradation products. Stability-indicating methods must validate specificity and sensitivity per ICH guidelines . Contradictory stability data (e.g., pH-dependent decomposition) require multivariate analysis to isolate critical factors .

Methodological Notes

- Data Contradiction Analysis : Follow iterative qualitative frameworks to reconcile conflicting results, such as triangulating spectral, computational, and synthetic data .

- Documentation Standards : Adhere to IUPAC nomenclature and RSC/ACS formatting for reproducibility. Include raw spectral data and statistical analyses in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.